N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide
Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide: is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one nitrogen atom, and one sulfur atom. This particular compound is characterized by the presence of a butyl group at the 5-position of the thiadiazole ring and an ethylhexanamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 2-ethylhexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the carbonyl group in the ethylhexanamide moiety. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in dry solvents like tetrahydrofuran or ether under an inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base like triethylamine or pyridine to neutralize the by-products.
Major Products Formed:
Oxidation: Sulfoxides or sulfones, depending on the extent of oxidation.
Reduction: Alcohols or amines, depending on the specific reduction pathway.
Substitution: N-substituted amides or acylated derivatives.
Scientific Research Applications
Chemistry: N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have shown various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Thiadiazole derivatives are known to exhibit pharmacological activities, and this compound may be explored for its potential as a drug candidate.
Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide
Comparison: Compared to these similar compounds, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide has a unique ethylhexanamide group, which may confer different physical and chemical properties. This difference can affect its solubility, reactivity, and biological activity, making it distinct from other thiadiazole derivatives.
Properties
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-ethylhexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-4-7-9-11(6-3)13(18)15-14-17-16-12(19-14)10-8-5-2/h11H,4-10H2,1-3H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRANXYIIGFPOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C(CC)CCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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